6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride
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Overview
Description
6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride: is a synthetic organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a hexanoic acid backbone. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-aminohexanoic acid and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may lead to the formation of reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
6-Aminohexanoic acid: Lacks the trifluoroethyl group, resulting in different chemical properties and biological activities.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide: Shares the trifluoroethyl group but has a different backbone structure.
Uniqueness: The presence of both the amino group and the trifluoroethyl group in 6-Amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride imparts unique chemical and biological properties, making it distinct from other similar compounds. This combination allows for specific interactions with molecular targets, enhancing its utility in various research applications.
Properties
IUPAC Name |
6-amino-2-(2,2,2-trifluoroethyl)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2.ClH/c9-8(10,11)5-6(7(13)14)3-1-2-4-12;/h6H,1-5,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQTWEZZEDHDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CC(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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